

# Spectroscopic Profile of 5-Acetamido-2-bromopyridine: A Technical Guide

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## Compound of Interest

Compound Name: 5-Acetamido-2-bromopyridine

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This technical guide provides a comprehensive overview of the spectroscopic data for **5-Acetamido-2-bromopyridine** (CAS 7169-97-3), a key intermediate in pharmaceutical and organic synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

**Disclaimer:** While extensive searches have been conducted, complete experimental  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, and mass spectrometry fragmentation data for **5-Acetamido-2-bromopyridine** are not readily available in the public domain. The NMR and MS data presented herein are predicted based on the analysis of structurally similar compounds. The Infrared (IR) data is interpreted from publicly available spectra.

## Spectroscopic Data Summary

The spectroscopic data for **5-Acetamido-2-bromopyridine** is summarized in the tables below, providing a quick reference for the key spectral features of the molecule.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted data based on analysis of related compounds such as acetamide, 4-Bromophenyl acetamide, and N-(4-bromo-2-(2-pyridylcarbonyl)phenyl)-2-aminoacetamide.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)

$^1\text{H}$  Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Coupling Constant (J) Hz	Assignment
~8.3	d	1H	~2.5	H-6
~8.0	dd	1H	~8.8, 2.5	H-4
~7.5	d	1H	~8.8	H-3
~2.2	s	3H	-	-CH <sub>3</sub>
~9.5 (broad)	s	1H	-	N-H

**<sup>13</sup>C Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)**

Chemical Shift ( $\delta$ ) ppm	Assignment
~169.0	C=O
~149.0	C-6
~141.0	C-2
~140.0	C-4
~115.0	C-5
~112.0	C-3
~25.0	-CH <sub>3</sub>

**Fourier-Transform Infrared (FTIR) Spectroscopy**

Interpreted from spectra available from SpectraBase and ChemicalBook.[\[13\]](#)[\[14\]](#)

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~3280	Strong	N-H Stretch (Amide)
~3100-3000	Medium	Aromatic C-H Stretch
~1685	Strong	C=O Stretch (Amide I)
~1580	Strong	C=C Stretch (Pyridine ring)
~1520	Strong	N-H Bend (Amide II)
~1420	Medium	C-H Bend (CH <sub>3</sub> )
~1250	Strong	C-N Stretch
~830	Strong	C-H Out-of-plane bend (substituted pyridine)
~600	Medium	C-Br Stretch

## Mass Spectrometry (MS)

Predicted data based on fragmentation patterns of related brominated and aromatic amide compounds.[\[15\]](#)

Mass-to-Charge Ratio (m/z) (Predicted)

Mass-to-Charge Ratio (m/z)	Relative Intensity	Assignment
214/216	High	[M] <sup>+</sup> (Molecular ion)
172/174	High	[M - CH <sub>2</sub> CO] <sup>+</sup>
157/159	Medium	[M - NHCOCH <sub>3</sub> ] <sup>+</sup>
93	Medium	[M - Br - CO] <sup>+</sup>
78	Medium	[C <sub>5</sub> H <sub>4</sub> N] <sup>+</sup>
43	High	[CH <sub>3</sub> CO] <sup>+</sup>

## Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for **5-Acetamido-2-bromopyridine**.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of 5-10 mg of **5-Acetamido-2-bromopyridine** is prepared in 0.5-0.7 mL of a deuterated solvent, such as chloroform-d ( $\text{CDCl}_3$ ) or dimethyl sulfoxide-d<sub>6</sub> ( $\text{DMSO-d}_6$ ), containing 0.1% tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube.  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz or higher.

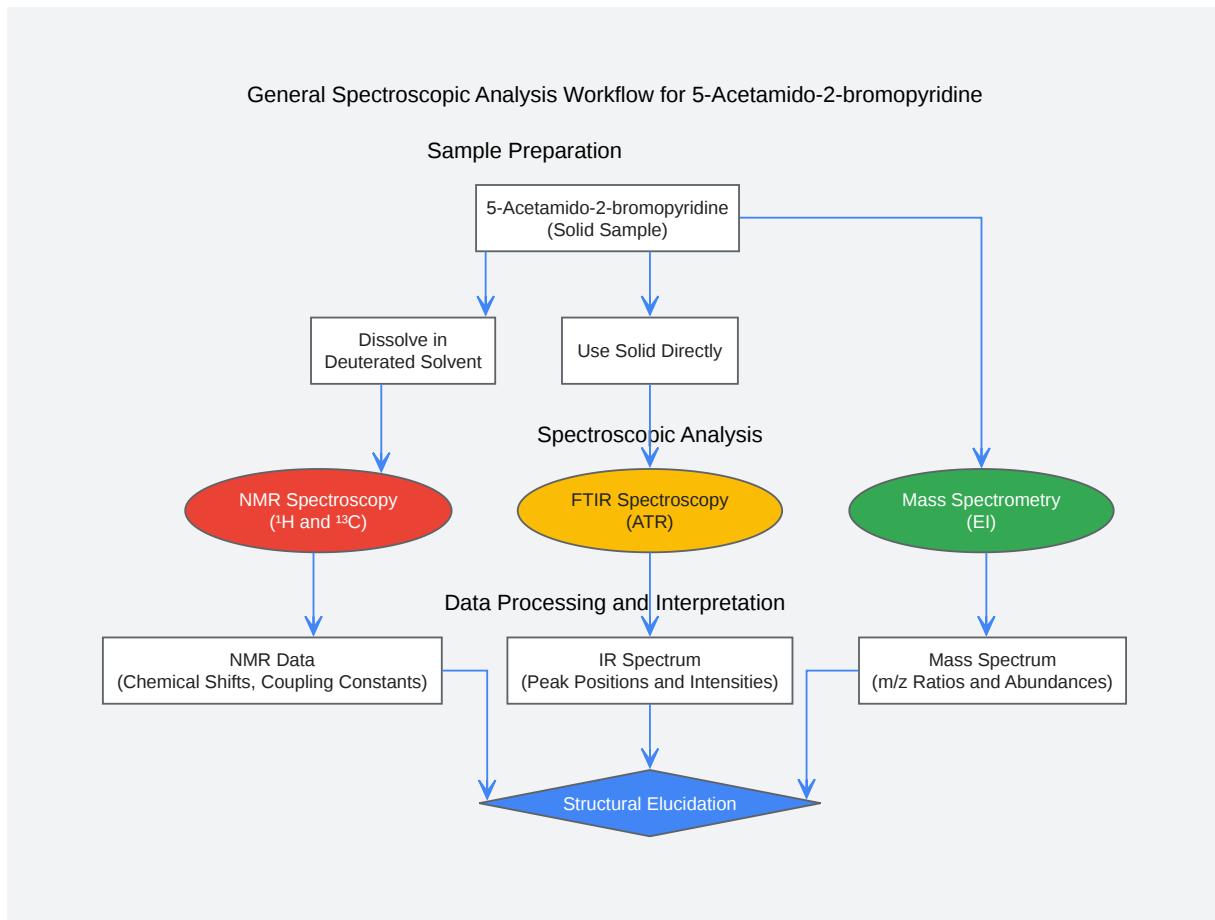
### Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum is obtained using an Attenuated Total Reflectance (ATR) accessory. A small amount of the solid **5-Acetamido-2-bromopyridine** is placed directly onto the ATR crystal. Pressure is applied to ensure good contact between the sample and the crystal surface. The spectrum is recorded over a range of 4000-400  $\text{cm}^{-1}$ .

### Mass Spectrometry (MS)

The mass spectrum is acquired using a mass spectrometer with an electron ionization (EI) source. A dilute solution of **5-Acetamido-2-bromopyridine** in a volatile organic solvent, such as methanol or acetonitrile, is introduced into the instrument, typically via direct infusion or after separation on a gas chromatography (GC) column. The molecules are ionized by a 70 eV electron beam, and the resulting fragments are separated by their mass-to-charge ratio.

### Mandatory Visualization



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Caption: General workflow for the spectroscopic analysis of **5-Acetamido-2-bromopyridine**.

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- To cite this document: BenchChem. [Spectroscopic Profile of 5-Acetamido-2-bromopyridine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b057883#spectroscopic-data-nmr-ir-ms-of-5-acetamido-2-bromopyridine>

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